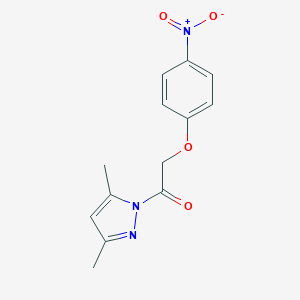
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone is a chemical compound with the molecular formula C14H14N4O4. It is commonly known as DMNPY and is used in scientific research for its unique properties.
作用機序
DMNPY acts as a selective inhibitor of CDK5, a key enzyme involved in regulating cell division and differentiation. By inhibiting CDK5, DMNPY can prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. DMNPY also exhibits fluorescent properties, making it useful for imaging mitochondria in live cells.
Biochemical and Physiological Effects:
DMNPY has been shown to have a low toxicity profile and is well-tolerated in animal studies. In vitro studies have demonstrated that DMNPY can inhibit CDK5 activity and prevent the formation of neurofibrillary tangles in neuronal cells. DMNPY has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DMNPY is a versatile compound that can be used in a variety of scientific research applications. Its fluorescent properties make it useful for imaging mitochondria in live cells, while its CDK5 inhibitory properties make it a potential therapeutic agent for Alzheimer's disease. However, DMNPY is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
将来の方向性
There are several potential future directions for research involving DMNPY. One area of interest is the development of new drug delivery systems using DMNPY as a building block. DMNPY may also have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DMNPY and its potential applications in scientific research.
合成法
DMNPY is synthesized using a multi-step process involving the reaction of 4-nitrophenol with 3,5-dimethyl-1H-pyrazole in the presence of a base, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain DMNPY in high purity.
科学的研究の応用
DMNPY has been used in various scientific research applications, including as a fluorescent probe for imaging mitochondria, as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), and as a potential therapeutic agent for Alzheimer's disease. DMNPY has also been used in the development of new drug delivery systems and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-5-3-11(4-6-12)16(18)19/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENEHMKHRRLDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitrophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

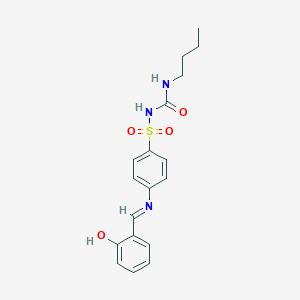
![Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B466127.png)
![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)
![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)
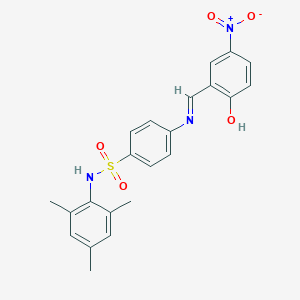
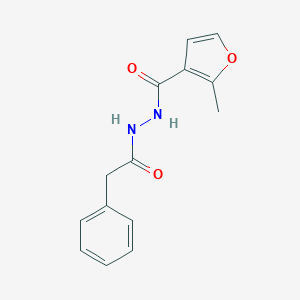
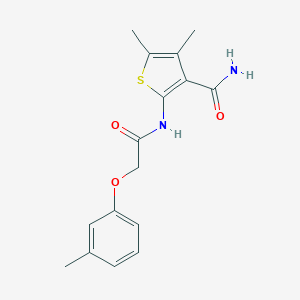
![4,5-Dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B466385.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466432.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B466434.png)